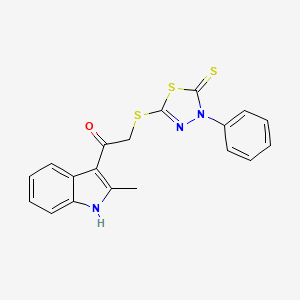
Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound. Its chemical formula is C11H7F3N2S . This compound features a pyrimidine ring substituted with a methylthio group, a phenyl group, and a trifluoromethyl group. Let’s explore its synthesis, reactions, and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, where an arylboronic acid reacts with an aryl halide in the presence of a palladium catalyst . The methylthio group can be introduced using appropriate reagents.
Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for various functional groups. The choice of boron reagent significantly influences the success of the coupling reaction.
Industrial Production:: While specific industrial methods may vary, the compound is synthesized on a larger scale using optimized conditions and efficient catalysts.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It reacts with nucleophiles, such as amines or thiols.
Reduction: Reduction of the trifluoromethyl group is possible.
Arylboronic acids: Used in Suzuki–Miyaura coupling.
Palladium catalysts: Facilitate cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Various aryl-substituted derivatives are accessible.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable in medicinal chemistry due to the trifluoromethyl group.
Drug Discovery: Investigated for potential pharmaceutical applications.
Biological Activity: Studied for its effects on biological targets.
Agrochemicals: May find use in crop protection.
Materials Science:
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrimidine derivatives, the trifluoromethyl substitution sets this compound apart. Similar compounds include 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine and 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine .
Eigenschaften
CAS-Nummer |
2627-52-3 |
|---|---|
Molekularformel |
C12H9F3N2S |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-methylsulfanyl-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2S/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 |
InChI-Schlüssel |
PQTKAEIVSMJYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-benzyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161964.png)
![3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)
![3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12161981.png)

![(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B12162000.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B12162006.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
![2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12162019.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)
